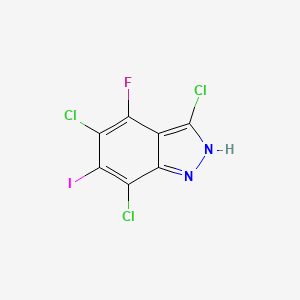

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole

Description

BenchChem offers high-quality 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl3FIN2/c8-2-4(11)1-6(3(9)5(2)12)13-14-7(1)10/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIZRYDQUTXBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NN=C1C(=C(C(=C2F)Cl)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl3FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694553 | |

| Record name | 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-59-2 | |

| Record name | 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Polyhalogenated 2H-Indazole Derivatives

Introduction: The Strategic Role of Halogenation in 2H-Indazole Scaffolds

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-cancer agents Niraparib and Pazopanib.[1][2][3][4] The 2H-indazole tautomer, in particular, has garnered significant attention. The strategic introduction of multiple halogen atoms onto this scaffold is a powerful tool used by medicinal chemists to modulate a molecule's physicochemical properties. Halogens can profoundly alter lipophilicity, acidity/basicity (pKa), metabolic stability, and binding interactions with biological targets, often through the formation of specific halogen bonds.[5] Consequently, polyhalogenation serves as a critical optimization strategy in drug discovery, enhancing potency and refining pharmacokinetic profiles.

This guide provides an in-depth exploration of the synthesis, characterization, and core physicochemical properties of polyhalogenated 2H-indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols. We will delve into the causal relationships behind experimental choices, ensuring a robust and validated understanding of how to manipulate and measure the properties of these vital compounds.

Synthesis of Polyhalogenated 2H-Indazoles: A Metal-Free Approach

The construction of halogenated indazoles is foundational to their study. Modern synthetic chemistry prioritizes efficiency, selectivity, and environmental sustainability ("green chemistry"). An exemplary method is the direct, metal-free C-H halogenation of 2-substituted 2H-indazoles using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).[1][2]

Causality Behind the Method:

-

Metal-Free: This approach avoids the use of expensive and potentially toxic heavy metal catalysts, simplifying purification and reducing environmental impact.[1][3]

-

Regioselectivity: The reaction demonstrates high regioselectivity, primarily targeting the C3 and other electron-rich positions of the indazole ring. This predictability is crucial for rational drug design.

-

Tunable Halogenation: By carefully controlling the reaction conditions—specifically the stoichiometry of the NXS reagent, temperature, and solvent—one can selectively produce mono-, di-, or even tri-halogenated products from the same starting material.[1][2][6] For instance, using one equivalent of NBS typically yields a mono-brominated product, while increasing the equivalents and temperature can lead to polybromination.[1][2]

Below is a generalized workflow for the synthesis and subsequent characterization of these derivatives.

Experimental Protocol: Selective Polybromination of 2-Phenyl-2H-indazole

This protocol is adapted from established metal-free halogenation methodologies.[1][2]

Objective: To synthesize 3-bromo-, 3,5-dibromo-, and 3,5,7-tribromo-2-phenyl-2H-indazole by tuning reagent stoichiometry.

Materials:

-

2-phenyl-2H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN) or Ethanol (EtOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (1.0 mmol).

-

Reagent Addition:

-

For Mono-bromination: Add acetonitrile (10 mL) and NBS (1.05 mmol, 1.05 eq).

-

For Di-bromination: Add acetonitrile (10 mL) and NBS (2.2 mmol, 2.2 eq).

-

For Tri-bromination: Add acetonitrile (10 mL) and NBS (4.0 mmol, 4.0 eq).

-

-

Reaction Execution:

-

For Mono-bromination: Stir the mixture at 50°C.

-

For Di- and Tri-bromination: Stir the mixture at 80°C.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (20 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure halogenated product.

Structural Elucidation and Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. Halogenation induces predictable changes in the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR) due to the electron-withdrawing inductive effects of halogens. For fluorinated derivatives, ¹⁹F NMR is a powerful tool for confirmation. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to predict chemical shifts, aiding in the assignment of complex spectra.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement. The isotopic pattern observed for chlorine and bromine serves as a definitive signature for the number of these atoms present in the molecule.

-

X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides the absolute confirmation of the molecular structure and reveals how molecules pack in the solid state. This is particularly valuable for studying intermolecular interactions, such as hydrogen and halogen bonds, which are critical for understanding crystal engineering and ligand-receptor binding.[8][9]

Core Physicochemical Properties: Measurement and Impact

The "drug-like" qualities of a molecule are dictated by its physicochemical properties. For polyhalogenated 2H-indazoles, the most critical parameters are lipophilicity (logP) and acidity/basicity (pKa).

Lipophilicity (logP)

Lipophilicity is the measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is quantified as the logarithm of the partition coefficient (P) between n-octanol and water. This parameter is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Significance in Drug Development |

| Lipophilicity (logP) | Governs solubility, membrane permeability, plasma protein binding, and metabolic clearance. Optimal range is often cited as 1-3 for oral drugs. |

| Acidity/Basicity (pKa) | Determines the ionization state of a molecule at a given pH. This affects solubility, receptor interaction, and ability to cross biological membranes.[10][11] |

| Electronic Effects | Halogenation alters the electron density of the aromatic system, influencing pKa, reactivity, and the potential for specific interactions like halogen bonding.[5][8] |

Experimental Protocol: logP Determination by HPLC

The Shake-Flask method is the "gold standard" but is time-consuming.[12][13] A faster, widely accepted alternative uses reversed-phase high-performance liquid chromatography (RP-HPLC).[12][14] The principle is that a more lipophilic compound will have a stronger affinity for the non-polar stationary phase and thus a longer retention time.

Objective: To estimate the logP of a polyhalogenated 2H-indazole derivative.

Materials:

-

Agilent 1200 series or equivalent HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: Phosphate buffered water (pH 7.4).

-

Mobile Phase B: Acetonitrile or Methanol.

-

A set of 4-6 standard compounds with known logP values.

-

Test compound (polyhalogenated 2H-indazole).

Step-by-Step Procedure:

-

Standard Preparation: Prepare stock solutions of the standard compounds and the test compound in the mobile phase.

-

HPLC Method:

-

Set up an isocratic HPLC method with a suitable ratio of Mobile Phase A to B (e.g., 50:50). The exact ratio should be optimized to ensure all compounds elute within a reasonable time.

-

Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).

-

Set the UV detector to a wavelength where all compounds have significant absorbance.

-

-

Calibration Curve:

-

Inject each standard compound individually and record its retention time (t_R).

-

Calculate the logarithm of the capacity factor (log k) for each standard using the formula: log k = log((t_R - t_0) / t_0), where t_0 is the column dead time.

-

Plot the known logP values of the standards against their calculated log k values. This should yield a linear relationship.

-

-

Sample Analysis: Inject the polyhalogenated 2H-indazole test compound using the same HPLC method and record its retention time.

-

logP Calculation: Calculate the log k for the test compound. Using the linear equation from the calibration curve, determine the corresponding logP value.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and defines the extent of ionization at a given pH.[11] For indazoles, the basicity of the pyrazole nitrogen atoms is a key property. Halogenation, due to the electron-withdrawing nature of halogens, typically decreases the basicity of the indazole nitrogens, resulting in a lower pKa value.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and common method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is added.

Objective: To determine the pKa of a polyhalogenated 2H-indazole.

Materials:

-

Calibrated pH meter with an electrode.

-

Automated titrator or a precision burette.

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions.

-

Test compound, accurately weighed.

-

Deionized water, with ionic strength adjusted (e.g., with 0.1 M KCl).

Step-by-Step Procedure:

-

Sample Preparation: Dissolve a known amount of the polyhalogenated 2H-indazole in a known volume of deionized water (with adjusted ionic strength) to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a co-solvent like methanol or DMSO can be used, but the results will be for an apparent pKa.[17]

-

Titration:

-

Immerse the pH electrode in the stirred solution.

-

Slowly add small, precise aliquots of the standardized titrant (e.g., 0.1 M HCl if measuring a basic pKa).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).[15]

-

Computational Chemistry: Predicting Properties

Alongside experimental work, computational methods are invaluable for predicting and rationalizing physicochemical properties.

-

DFT Calculations: Density Functional Theory (DFT) can be used to calculate electronic properties, such as the molecular electrostatic potential (MEP), which visualizes electron-rich and electron-poor regions of a molecule.[18][19] This helps predict sites of reactivity and intermolecular interactions.

-

NBO Analysis: Natural Bond Orbital (NBO) analysis provides insights into charge distribution and delocalization within the molecule, explaining the electronic effects of halogen substituents.[7][18]

-

Property Prediction Software: Several software packages (e.g., ACD/Labs, ChemAxon) use algorithmic and database-driven approaches to provide rapid estimations of logP and pKa, which are extremely useful in the early stages of drug discovery for screening large numbers of virtual compounds.[10][12][17]

Conclusion

The polyhalogenation of 2H-indazole derivatives is a cornerstone of modern medicinal chemistry, providing a strategic avenue to fine-tune the physicochemical properties essential for therapeutic efficacy. A thorough understanding of the interplay between halogen substitution and properties like lipophilicity and pKa is critical for rational drug design. By combining robust synthetic strategies with precise analytical and computational characterization, researchers can effectively harness the power of halogenation to optimize lead compounds and accelerate the development of novel therapeutics. The self-validating protocols and causal explanations provided in this guide serve as a reliable framework for scientists working with this important class of molecules.

References

- Evaluation of pKa Estimation Methods on 211 Druglike Compounds. American Chemical Society.

- Metal-free regioselective mono- and poly-halogen

- Development of Methods for the Determin

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin.

- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing.

- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.

- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.

- Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2.

- Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.

- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PMC.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: Current Research.

- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions.

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv

- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investig

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic

- Benzo[ f ]indazoles: A new class of glow dyes for the generation of vers

- 2H-Indazole synthesis. Organic Chemistry Portal.

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre

- Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug.

- Synthesis molecular docking and DFT studies on novel indazole deriv

- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.

- Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters.

- LogP—Making Sense of the Value. ACD/Labs.

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Indazole synthesis. Organic Chemistry Portal.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic

Sources

- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijirss.com [ijirss.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. agilent.com [agilent.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [asianrepo.org]

- 19. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole (INV-4285) in Drug Discovery

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] This technical guide introduces 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole , designated as INV-4285, a novel investigational compound designed with a unique polysubstituted pattern hypothesized to confer high potency and selectivity. This document provides a comprehensive overview of the therapeutic rationale, a plausible synthetic route, and a detailed preclinical evaluation workflow for INV-4285, focusing on its potential as a selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various human cancers.[4][5][6] Detailed, field-tested protocols for key biochemical and cell-based assays are provided to guide researchers in the evaluation of this and similar compounds.

Introduction: The Rationale for a Novel Polysubstituted Indazole

The indazole core has been successfully leveraged to develop potent kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib.[2][3] These agents validate the utility of the indazole scaffold in targeting the ATP-binding pocket of various kinases. The rationale for INV-4285 is rooted in the strategic placement of multiple halogen substituents. Halogenation can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and altered selectivity profiles.[7]

The specific substitution pattern of INV-4285—trichloro, fluoro, and iodo—is designed to explore novel binding interactions within the kinase active site. This guide hypothesizes that INV-4285 has the potential to be a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling pathway is a critical factor in the progression of numerous malignancies, promoting tumor growth, invasion, and metastasis, making it a compelling therapeutic target.[4][5][8]

Synthetic Strategy and Characterization

The synthesis of polysubstituted indazoles can be complex. A plausible and adaptable route for the synthesis of INV-4285 is proposed, leveraging established methodologies such as intramolecular cyclization of hydrazones.[9][10]

Proposed Synthesis of INV-4285

A potential synthetic pathway could involve the formation of a heavily substituted hydrazone followed by an acid-catalyzed intramolecular cyclization. The starting materials would be a highly halogenated acetophenone and a suitable hydrazine. Polyphosphoric acid (PPA) is an effective reagent for such cyclizations.[9]

-

Step 1: Synthesis of Precursor Hydrazone: Reaction of a polysubstituted acetophenone with hydrazine hydrate to form the corresponding hydrazone.

-

Step 2: Intramolecular Cyclization: Treatment of the hydrazone with polyphosphoric acid (PPA) at an elevated temperature to facilitate the intramolecular cyclization and formation of the 2H-indazole ring.

-

Step 3: Purification: Purification of the final product, INV-4285, would be achieved through column chromatography followed by recrystallization.

Characterization of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to ensure identity and purity.

Therapeutic Hypothesis: Targeting the c-Met Signaling Pathway

The primary therapeutic hypothesis is that INV-4285 acts as a selective ATP-competitive inhibitor of the c-Met kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.[8] These pathways are crucial for cell proliferation, survival, and migration.[8] Aberrant c-Met activation is a known oncogenic driver in many cancers, including those of the lung, kidney, and stomach.[5][11] By inhibiting c-Met's kinase activity, INV-4285 is expected to block these downstream signals, leading to reduced tumor growth and invasion.

Preclinical Evaluation Workflow

A structured, multi-step approach is essential for the preclinical evaluation of a novel kinase inhibitor like INV-4285.[12][13][14] This process begins with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess functional effects in a biological context.[14]

Biochemical Assays: In Vitro Kinase Inhibition

The first step is to quantify the direct inhibitory effect of INV-4285 on the target kinase.[15] A radiometric or luminescence-based in vitro kinase assay is the gold standard for determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15][16]

Table 1: Hypothetical In Vitro Kinase Inhibition Data for INV-4285

| Kinase Target | IC50 (nM) |

|---|---|

| c-Met | 5.2 |

| VEGFR2 | 850 |

| EGFR | >10,000 |

| FGFR1 | 1,200 |

| PDGFRβ | 2,500 |

Protocol 1: In Vitro Radiometric Kinase Assay ([³²P]-ATP)

This protocol outlines a standard procedure for determining the kinase inhibitory activity of a test compound.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA.[17]

-

Enzyme and Substrate: Dilute recombinant human c-Met kinase and a suitable substrate (e.g., α-casein or a specific peptide) in kinase buffer.[17]

-

Inhibitor Dilution: Prepare a serial dilution of INV-4285 in DMSO, then dilute further in kinase buffer.

-

ATP Solution: Prepare a solution of [γ-³²P]-ATP mixed with cold ATP to the desired final concentration (ideally at the Km for the kinase).[17][18]

-

-

Assay Procedure:

-

To a 96-well plate, add the kinase, substrate, and diluted INV-4285 (or DMSO for control).

-

Pre-incubate the plate for 10 minutes at 30°C.

-

Initiate the reaction by adding the ATP solution.

-

Incubate for 20-30 minutes at 30°C.[18]

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.[18]

-

-

Detection and Analysis:

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.[18]

-

Measure the incorporated radioactivity using a scintillation counter.[18]

-

Calculate the percent inhibition for each concentration of INV-4285 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Assays: Assessing Cellular Function

After confirming biochemical potency, it is crucial to evaluate the compound's effect on cancer cells.

4.2.1. Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[19] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21]

Protocol 2: MTT Cell Proliferation Assay

This protocol is designed to measure the cytotoxic or anti-proliferative effects of INV-4285 on a c-Met dependent cancer cell line (e.g., Hs746T or EBC-1).

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[22]

-

Incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of INV-4285 in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of INV-4285. Include a vehicle control (DMSO).

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

4.2.2. Target Engagement: Western Blot Analysis of c-Met Phosphorylation

To confirm that the anti-proliferative effects are due to the inhibition of the intended target, a Western blot analysis is performed to measure the phosphorylation status of c-Met.[23]

Protocol 3: Western Blot for Phospho-c-Met

This protocol validates that INV-4285 inhibits HGF-induced c-Met phosphorylation in cancer cells.

-

Cell Treatment and Lysis:

-

Seed cells and grow until they reach 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of INV-4285 for 2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

-

Immediately lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[23]

-

-

Protein Quantification and Gel Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[23]

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins from the gel to a PVDF membrane.[23]

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[23] Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, which can cause high background.[23]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235).

-

Wash the membrane three times with TBST.

-

Incubate for 1 hour with an HRP-conjugated secondary antibody.[23]

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met and a loading control like GAPDH.[24]

-

Future Perspectives

The successful preclinical evaluation of INV-4285, as outlined in this guide, would position it as a strong candidate for further development. The subsequent steps would involve advanced in vivo studies, such as efficacy testing in tumor xenograft models in mice, to assess its anti-tumor activity in a living organism.[14] Pharmacokinetic (PK) and toxicology studies would also be essential to determine its drug-like properties and safety profile before consideration for clinical trials. The unique polyhalogenated structure of INV-4285 offers a promising new avenue in the quest for more effective and selective kinase inhibitors for cancer therapy.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting the HGF/Met signalling pathway in cancer.

- Appleman, L. J. (2011). An overview of the c-MET signaling pathway.

- Christoph, S., Lee-Sherick, A., DeRyckere, D., & Graham, D. K. (2013). Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia. Journal of visualized experiments : JoVE, (79), e50643.

- Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer letters, 225(1), 1–26.

- Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer target. Nature Reviews Clinical Oncology, 9(6), 314–326.

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

- Cell Viability Assays. (2013). In Assay Guidance Manual.

- Targeting the c-Met Signaling Pathway in Cancer. (2006). Clinical Cancer Research, 12(12), 3657-3660.

- Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. (2013). Journal of Visualized Experiments, (79), 50643.

- Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implic

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. Retrieved from [Link]

- Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. (2013). Journal of Visualized Experiments, (79), e50643.

-

Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. Retrieved from [Link]

- Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. (2011). Molecular Cancer Therapeutics, 10(11), 2025-2029.

- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024).

- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). International Journal of Molecular Sciences, 23(15), 8606.

-

c-Met inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

- Computational study on novel natural inhibitors targeting c-MET. (2022). Frontiers in Pharmacology, 13, 969601.

- In vitro kinase assay. (2018). Bio-protocol, 8(17), e2999.

- Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015). Drug Design, Development and Therapy, 9, 2359–2373.

-

In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4998.

- The synthesis of substituted indazoles via cyclization of various hydrazones in the presence of polyphosphoric acid (PPA). (2004).

-

Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (2004).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1836-1861.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8683.

- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). Molecules, 28(14), 5434.

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(46), 28723-28743.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). Current Organic Chemistry, 24(12), 1335–1346.

- The Halogenation of Indazoles. (2018). Journal of Organic Chemistry, 83(15), 8345–8354.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of small molecule c-Met Kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]

- 14. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]

- 15. benchchem.com [benchchem.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. licorbio.com [licorbio.com]

Optimizing Kinase Selectivity via Halogen Bonding: A Technical Guide to 6-Iodo-Indazole Scaffolds

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and computational biologists. It deviates from standard templates to focus on the causality of halogen bonding (XB) in the specific context of the 6-iodo-indazole scaffold.

-Hole in Indazole Derivatives[1][2]Executive Summary: The Iodine Advantage

In the crowded landscape of kinase inhibitor design, the 6-iodo-indazole scaffold represents a distinct "privileged structure."[1] While often utilized merely as a synthetic intermediate (e.g., in the synthesis of Axitinib ), the 6-iodo moiety itself possesses underutilized non-covalent bonding capabilities.[1][2]

Unlike classical hydrogen bonds (HB) which are ubiquitous and often promiscuous, Halogen Bonds (XB) offered by the C6-iodine provide a strict linearity (

Theoretical Framework: The C6 -Hole Vector

To effectively deploy 6-iodo-indazole, one must understand the electrostatic potential (ESP) anisotropy of the iodine atom.[1][2]

The -Hole Mechanism

On the 6-position of the indazole ring, the iodine atom is not uniformly negative.[1] Due to the electron-withdrawing nature of the

-

The Belt: An equatorial region of high electron density (negative potential) orthogonal to the C-I bond.[1]

-

The Cap (

-hole): A region of electron depletion (positive potential) directly along the extension of the C-I bond.[1]

Geometric Specificity in Kinases

In many kinase ATP-binding pockets, the hinge region presents backbone carbonyl oxygens (Lewis bases).[1][2] The 6-iodo-indazole scaffold is geometrically unique because the C6 vector often aligns perfectly with the carbonyl oxygen of the "gatekeeper+1" or "gatekeeper+3" residues, depending on the binding mode (e.g., Type I vs. Type II).[1]

Key Advantage: The iodine at C6 can displace water molecules that are energetically unfavorable (high enthalpy), replacing them with a strong XB interaction (

Computational Assessment Protocol

Before synthesis, the magnitude of the

Protocol: DFT-Based ESP Mapping

Objective: Calculate the electrostatic potential maximum (

-

Geometry Optimization:

-

ESP Calculation:

-

Binding Energy Prediction:

Visualization of the Logic:

Figure 1: Computational workflow for validating the

Synthetic Pathways: Accessing the Scaffold

While 6-iodo-indazole is commercially available, derivatization often requires de novo synthesis to introduce functional groups at N1 or C3 without de-iodinating the sensitive C6 position.[1][2]

Method A: The Sandmeyer Route (High Reliability)

This is the preferred route for generating the C6-iodo species from the abundant 6-amino-indazole precursor.[1]

-

Diazotization:

-

Iodination:

-

Add a solution of KI (1.5 eq) slowly.

-

Critical Step: Allow the reaction to warm to room temperature slowly to facilitate

evolution and iodine substitution.

-

-

Workup:

Method B: C3-Selective Functionalization

To create "derivatives" while keeping the C6-I intact:

-

Electrophilic Aromatic Substitution: Direct iodination of indazole usually occurs at C3 .[2] Therefore, if you start with 6-iodo-indazole and treat with NIS (N-iodosuccinimide), you generate 3,6-diiodo-indazole .[1][2][3]

-

Selective Coupling: The C3-I bond is generally more reactive towards Pd-catalyzed cross-coupling (Suzuki/Sonogashira) than the C6-I bond due to electronic effects.[2] This allows for the sequential construction of complex inhibitors where C6-I remains as the XB donor.

Figure 2: Synthetic route prioritizing the retention of the C6-Iodine motif.[1][2]

Biophysical Validation Protocols

To claim a "Halogen Bond" drives affinity, you must distinguish it from generic Van der Waals interactions.[1][2][3]

X-Ray Crystallography (The Gold Standard)

Metric: The interaction is confirmed if the distance (

Isothermal Titration Calorimetry (ITC)

XB is enthalpically driven (

-

Experiment: Titrate the 6-iodo derivative against the target protein.

-

Control: Titrate the 6-chloro or 6-methyl analog.[2]

-

Interpretation: If the 6-iodo analog shows a significantly more negative

(enthalpy gain) compared to the chloro/methyl analogs, and a distinct thermodynamic signature, this confirms the specific contribution of the

Data Summary: Halogen vs. Hydrogen Bonding[1][6][7][8][9]

| Feature | Hydrogen Bond (HB) | Halogen Bond (XB) | Relevance to 6-Iodo-Indazole |

| Donor Atom | H (attached to N, O) | I, Br, Cl (attached to C) | Iodine at C6 is the donor.[1][2][3] |

| Acceptor | Lewis Base (O, N) | Lewis Base (O, N, S, | Backbone Carbonyl (O) or Cys-Sulfur.[1][2][3] |

| Geometry | Linear to Bent ( | Strictly Linear ( | High selectivity for specific pocket geometries.[1][2] |

| Hydrophobicity | Hydrophilic | Hydrophobic/Amphiphilic | Can penetrate lipophilic pockets while binding polar atoms.[2] |

| Strength | 1–10 kcal/mol | 1–5 kcal/mol (tunable) | Comparable to weak/medium HB; highly specific.[1][2][3] |

References

-

Auffinger, P., et al. (2004).[1][2][3] Halogen bonds in biological molecules.[2][6][7][8][9] Proceedings of the National Academy of Sciences.[1] Link[1][2][3]

-

Wilcken, R., et al. (2013).[1][2][3] Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. Link[1][2][3]

-

Cavallo, G., et al. (2016).[1][2][3] The Halogen Bond.[6][10][11][7][8][12][13][14] Chemical Reviews.[2] Link[1][2][3]

-

GuideChem. (2023).[1][2] Synthesis of 6-Iodo-1H-indazole Protocols.Link

-

Hardegger, L. A., et al. (2011).[1][2][3] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition.[2] Link[1][2][3]

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. uomphysics.net [uomphysics.net]

- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 5. benchchem.com [benchchem.com]

- 6. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Halogen-bonded co-crystal containing 1,3-diiodoperchlorobenzene and the photoproduct rtct-tetrakis(pyridin-4-yl)cyclobutane resulting in a zigzag topology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives [mdpi.com]

- 14. Overlooked Solid State Structure of 1,3-I2C6F4—The Meta-Member of an Iconic Halogen Bond Donors Trio [mdpi.com]

Methodological & Application

Functionalization of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole for kinase inhibitors

[1]

Executive Summary

The scaffold 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole represents a densely functionalized "privileged structure" for kinase inhibitor discovery.[1] Its utility lies in its unique halogenation pattern:

-

C6-Iodo: A highly reactive handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to install "tail" moieties extending into the solvent front.[1]

-

C3/C5/C7-Chloro: Provide lipophilic bulk and electronic modulation.[1][2] The C7-Chloro substituent is critical as it sterically influences N-alkylation selectivity and interacts with the kinase hinge region.[1]

-

C4-Fluoro: Modulates pKa and metabolic stability (blocking P450 oxidation).[1][2]

This guide details the chemoselective functionalization of this core, specifically overcoming the steric challenges imposed by the 7-chloro group during N-alkylation and exploiting the reactivity difference between C6-I and the chloro-substituents.[1]

Chemoselectivity & Reactivity Analysis[1][2][3]

The successful utilization of this scaffold relies on understanding the hierarchy of reactivity.[2]

| Site | Substituent | Reactivity Profile | Primary Application |

| N1/N2 | -NH | Acidic / Nucleophilic. The 7-Cl group sterically hinders N1, often shifting kinetic preference to N2 or requiring specific conditions for N1-alkylation.[1] | Hinge binding domain or solubilizing group attachment.[1][2] |

| C6 | -Iodo | High. Oxidative addition to Pd(0) is rapid.[1][2] Selective over Cl/F. | Attachment of the primary "warhead" or solubilizing tail.[2] |

| C3 | -Chloro | Moderate/Low. Can be activated via specific ligands after C6 functionalization.[1][2] | Interaction with Gatekeeper residues.[1][2] |

| C5/C7 | -Chloro | Inert. generally unreactive under standard cross-coupling conditions.[1][2] | Structural rigidity and hydrophobic packing.[1][2] |

| C4 | -Fluoro | Inert. Stable to coupling; resistant to metabolism.[1][2] | Electronic tuning. |

Experimental Protocols

Protocol A: Regioselective N-Alkylation (The "7-Chloro Effect")[1]

Challenge: The bulky chlorine atom at C7 creates significant steric clash with the N1 position.[2] Unlike standard indazoles which favor N1-alkylation (thermodynamic product), this scaffold may yield mixtures or favor N2-alkylation depending on the base and electrophile size [1].[1]

A1. Conditions for N1-Alkylation (Thermodynamic Control)

Targeting the hinge-binding motif.[1]

-

Reagents:

(Base), DMF (Solvent).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Rationale: Cesium carbonate promotes thermodynamic equilibration.[1][2] High temperature allows the sterically hindered N1-alkylated product to form if it is thermodynamically more stable (which is typical for indazoles, though the 7-Cl reduces this gap).[1]

-

Procedure:

-

Dissolve 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole (1.0 equiv) in anhydrous DMF (0.1 M).

-

Add

(2.0 equiv).[2][4] Stir at RT for 15 min.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Add Alkyl Halide (1.1 equiv).[2]

-

Heat to 80–90 °C for 4–12 hours. Note: Heat is required to overcome the steric barrier at N1.[1][2]

-

Workup: Dilute with EtOAc, wash with

(to remove DMF), dry over -

Purification: Flash chromatography (Hexane/EtOAc). N1 isomers typically elute after N2 isomers (higher polarity).[2]

-

A2. Conditions for N2-Alkylation (Kinetic Control)

Targeting specific solvent-front interactions.

-

Rationale: The kinetic deprotonation followed by rapid attack on the electrophile favors the less hindered N2 position.[2]

-

Procedure:

Protocol B: Chemoselective C6-Suzuki-Miyaura Coupling[1]

Objective: Selectively couple at the C6-Iodo position without disturbing the C3/C5/C7-Chloro substituents.[1]

-

Mechanism: The C-I bond strength (approx. 53 kcal/mol) is significantly lower than C-Cl (approx. 95 kcal/mol), ensuring exclusive oxidative addition of Pd(0) at C6 [2].[2]

Step-by-Step Methodology:

-

Preparation:

-

Execution:

-

Charge a reaction vial with Substrate, Boronic acid, and Catalyst.[2]

-

Degas: Seal and purge with Argon/Nitrogen for 5 mins. Critical: Oxygen poisons the catalyst and promotes homocoupling.[2]

-

Heat at 80 °C for 2–6 hours.

-

Checkpoint: LCMS should show consumption of starting material (M+) and formation of product (M+R-I).[2] No dechlorination products (M-Cl) should be observed at this temperature.[1]

-

-

Workup:

Workflow Visualization

The following diagram illustrates the logical flow for functionalizing this scaffold to generate a kinase inhibitor library.

Caption: Strategic workflow for the regioselective functionalization of the 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole scaffold.

Scientific Validation & Troubleshooting

Self-Validating the Protocol[1]

-

Regiochemistry Check (N1 vs N2):

-

NOESY NMR: This is the gold standard.[1][2]

-

N1-Isomer: NOE correlation observed between N-Alkyl protons and the C7-substituent (in this case, no proton at C7, so look for through-space interaction with C7-Cl if using HOESY, or more commonly, lack of NOE to C3).[1][2] Correction: With C7-Cl, N1-alkylation is sterically crowded.[1]

-

N2-Isomer: Strong NOE correlation between N-Alkyl protons and C3-substituent (if C3 has protons/alkyls).[1] Since C3 is Cl, use 13C NMR .[1][2] N2-alkylation typically results in a significant upfield shift of the C3 signal compared to N1.

-

-

UV Spectra: N1 and N2 isomers often have distinct

values.[1][2]

-

-

Coupling Integrity:

-

If dechlorination (loss of Cl) is observed during Suzuki coupling, lower the reaction temperature to 60 °C and switch to a milder base like

.[2] The C-Cl bonds at C3/C5/C7 are electron-deficient and can undergo oxidative addition if the catalyst is too active (e.g., using XPhos at high temps).

-

Safety Note

References

-

Regioselective N-alkyl

-

Palladium-Catalyzed Cross-Coupling Reactions in Pharmaceutical Synthesis.

-

Indazole Scaffolds in Kinase Inhibitors.

Sources

- 1. cas 1000341-59-2|| where to buy 1H-Indazole,3,5,7-trichloro-4-fluoro-6-iodo- [english.chemenu.com]

- 2. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Iodo-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Steric Hindrance in Indazole Functionalization

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation required to elaborate these scaffolds. However, when either the iodo-indazole or the boronic acid coupling partner is sterically encumbered, the reaction can be sluggish, low-yielding, or fail altogether. This guide provides an in-depth analysis of the critical parameters and offers field-proven protocols for successfully navigating the challenges of Suzuki-Miyaura couplings with sterically hindered iodo-indazoles. We will delve into the mechanistic underpinnings of why steric hindrance poses a significant hurdle and how rational selection of catalyst, ligand, base, and solvent can overcome these obstacles.

The Mechanistic Hurdle of Steric Hindrance

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance can negatively impact each of these steps:

-

Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-iodine bond of the indazole can be impeded by bulky substituents near the reaction center. This is often the rate-limiting step, and its success is heavily reliant on the appropriate choice of ligand.[2]

-

Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a complex process that is also sensitive to steric bulk on both coupling partners.

-

Reductive Elimination: The final step, where the new C-C bond is formed and the palladium(0) catalyst is regenerated, can be slowed by steric repulsion between the coupled groups on the palladium complex, making it difficult for them to come into the required proximity for bond formation.[2]

Overcoming these challenges requires a carefully optimized set of reaction conditions, with the ligand playing a central role in mediating the electronic and steric environment of the palladium catalyst.

Critical Parameters for Success: A Deep Dive

The Catalyst System: Palladium Source and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is the most critical factor in achieving high yields with sterically hindered substrates.

Palladium Sources: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). For challenging couplings, precatalysts often offer superior performance and reproducibility.

Ligands for Sterically Hindered Couplings: Bulky, electron-rich ligands are essential for promoting the key steps of the catalytic cycle. For sterically demanding iodo-indazoles, the following classes of ligands have proven effective:

-

Biarylphosphines (Buchwald-type ligands): Ligands such as SPhos and XPhos are highly versatile and effective for a broad range of sterically hindered substrates.[3][4] Their bulkiness promotes the formation of the active monoligated palladium species, which is crucial for the oxidative addition of hindered aryl halides.

-

Dialkylbiarylphosphines: These ligands offer a combination of steric bulk and electron-donating character that can be highly effective.

-

Ferrocenylphosphines: Ligands like dppf are robust and have been successfully used in the coupling of substituted bromoindazoles.[5]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable palladium complexes. They have shown excellent reactivity in the coupling of sterically hindered aryl chlorides and can be advantageous for iodo-indazoles as well.[6]

The following table summarizes some recommended catalyst systems for sterically hindered iodo-indazole couplings based on literature precedents for similar challenging substrates.

| Catalyst System | Ligand Type | Key Advantages for Hindered Couplings |

| PdCl₂(dppf) | Ferrocenylphosphine | Robust and effective for heteroaryl couplings.[5] |

| Pd(OAc)₂ / SPhos | Biarylphosphine | Excellent for a wide range of sterically hindered substrates.[4] |

| Pd(PPh₃)₄ | Triphenylphosphine | A classic catalyst, sometimes effective for less demanding couplings.[7][8] |

| PEPPSI-iPr | NHC precatalyst | Highly active, can enable solvent-free and microwave conditions.[9] |

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.[4][5] Cs₂CO₃ is more soluble in organic solvents and can be more effective in particularly challenging cases. Potassium phosphate (K₃PO₄) is another strong base that often performs well.

-

Aqueous vs. Anhydrous Conditions: The presence of water is often beneficial as it can help to dissolve the inorganic base and facilitate the activation of the boronic acid. However, in cases where water-sensitive functional groups are present, anhydrous conditions can be employed.

Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature.

-

Ethereal Solvents: 1,4-Dioxane and dimethoxyethane (DME) are excellent solvents for Suzuki-Miyaura reactions, often used with an aqueous base solution.[4][7]

-

Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be a good choice, particularly for microwave-assisted reactions.[10]

-

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields, especially for sluggish couplings.[4][7]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Iodoindazole

This protocol is adapted from a procedure for the vinylation of unprotected 3-iodoindazoles and can be used as a starting point for coupling with sterically hindered aryl boronic acids.[7]

Materials:

-

Sterically hindered 3-iodoindazole (1.0 mmol)

-

Sterically hindered arylboronic acid or pinacol ester (1.5 - 2.0 mmol)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

-

1,4-Dioxane (7.0 mL)

-

Microwave vial (10-20 mL) with a stir bar

Procedure:

-

To a microwave vial, add the 3-iodoindazole, arylboronic acid/ester, and Pd(PPh₃)₄.

-

Add the 1,4-dioxane and the aqueous Na₂CO₃ solution.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Conventional Heating with a Biarylphosphine Ligand

This protocol is a general method suitable for sterically demanding couplings, utilizing a highly active biarylphosphine ligand.

Materials:

-

Sterically hindered iodo-indazole (1.0 mmol)

-

Sterically hindered arylboronic acid (1.5 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Schlenk flask with a stir bar

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodo-indazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add the toluene and water.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Optimizing Sterically Hindered Couplings

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

Application Note: Regioselective N-Alkylation of 3,5,7-Trichloro-4-fluoro-6-iodoindazole

This Application Note is structured to guide researchers through the complex challenge of alkylating the highly functionalized and sterically hindered 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole scaffold.

Executive Summary

The N-alkylation of 3,5,7-trichloro-4-fluoro-6-iodoindazole presents a unique synthetic challenge due to the extreme steric crowding at the C7 position and the significant electronic withdrawal exerted by the pentasubstituted halogen array. While standard indazole alkylation often favors the thermodynamically stable

This guide provides two distinct protocols:

-

Protocol A (Kinetic Control): Maximizes

-selectivity using mild bases and polar aprotic solvents. -

Protocol B (Thermodynamic Forcing): Promotes

-alkylation using high-temperature equilibration and specific cation effects.

Chemical Context & Mechanistic Analysis[1][2][3][4][5]

The Substrate Profile

The target molecule is a dense halogenated core. Understanding its electronic and steric profile is a prerequisite for successful modification.

| Position | Substituent | Effect on N-Alkylation |

| N1/N2 | H (Tautomeric) | Reaction Site. The NH is highly acidic due to the electron-deficient ring. |

| C3 | Chlorine (Cl) | Steric bulk affecting |

| C4 | Fluorine (F) | Strong inductive effect (-I), increasing NH acidity. |

| C5 | Chlorine (Cl) | Remote electronic tuning. |

| C6 | Iodine (I) | Labile handle for future cross-coupling (Suzuki/Sonogashira). |

| C7 | Chlorine (Cl) | CRITICAL: Creates severe peri-interaction with |

The Regioselectivity Paradox

In unsubstituted indazoles,

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the "Steric Gate" effect at C7.

Caption: Pathway analysis showing the 7-Cl substituent acting as a kinetic block (Steric Gate) for N1 alkylation, favoring the N2 pathway.

Experimental Protocols

Pre-Reaction Safety Note

Warning: The C6-Iodine bond is labile. Avoid using organolithiums or harsh radical conditions which could lead to de-iodination (lithium-halogen exchange). The high halogen content increases the molecular weight significantly; ensure stoichiometry calculations are precise.

Protocol A: Kinetic Control (Targeting -Isomer)

This is the standard outcome for this substrate. Use this protocol if the

-

Reagents: Potassium Carbonate (

), Acetone or Acetonitrile (MeCN), Alkyl Halide ( -

Rationale: Mild base prevents degradation; polar aprotic solvent supports

mechanism; lower temperatures prevent thermodynamic equilibration to

Step-by-Step:

-

Dissolution: Charge a reaction vessel with 3,5,7-trichloro-4-fluoro-6-iodoindazole (1.0 equiv) and anhydrous MeCN (10 mL/g).

-

Base Addition: Add

(2.5 equiv). The mixture will be a suspension. -

Activation: Stir at room temperature (RT) for 15 minutes. The solution color may darken slightly as the anion forms.

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

-

Note: For methyl iodide (MeI), use a sealed tube or condenser due to volatility.

-

-

Reaction: Stir at 40°C for 4–12 hours. Monitor by LC-MS.

-

Endpoint: Disappearance of starting material (

in negative mode).

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The

-isomer typically elutes second (is more polar) on silica compared to

Protocol B: Thermodynamic Forcing (Targeting -Isomer)

To overcome the 7-Cl steric clash, we must drive the reaction to the thermodynamically stable

-

Reagents: Cesium Carbonate (

), DMF or DMA, Alkyl Halide. -

Rationale: Cesium promotes tighter ion-pairing and higher solubility; high temperature (80–100°C) allows the reaction to overcome the higher activation energy barrier of the

transition state and facilitates equilibration.

Step-by-Step:

-

Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (8 mL/g).

-

Base Addition: Add

(2.0 equiv). -

Alkylation: Add Alkyl Halide (1.5 equiv).

-

Reaction: Heat to 90–100°C for 16–24 hours.

-

Critical: If using volatile alkylating agents, use a pressure vessel.

-

-

Workup: Dilute with water (precipitation often occurs due to hydrophobicity of the halogens). Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

-

Purification: Isolate the

-isomer via chromatography.

Analytical Validation (Self-Validating the Structure)

Distinguishing

Recommended Validation Methods:

| Method | Expected Signal ( | Expected Signal ( | Reliability |

| C3 carbon typically shifts upfield relative to N2. | C3 carbon typically shifts downfield . | Medium | |

| High | |||

| HMBC (Long Range) | Correlation between | Correlation between | Critical |

| X-Ray Crystallography | Definitive. | Definitive. | Highest |

Note: Due to the heavy atoms (3xCl, 1xF, 1xI), this molecule will diffract X-rays exceptionally well. Small molecule XRD is strongly recommended for the first batch to establish a reference standard.

Troubleshooting & Optimization Workflow

Use the following decision tree to optimize your specific alkylation outcome.

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.

References

-

Regioselectivity Mechanisms: Beilstein J. Org.[3][4] Chem.2021 , 17, 1939–1950. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Link

- Steric Effects at C7:Journal of Organic Chemistry2006, 71, 2687. "Regioselective Synthesis of N-Substituted Indazoles." (Demonstrates the blocking effect of C7 substituents).

- Cesium Effect:Tetrahedron2004, 60, 11869.

-

General Indazole Chemistry: WuXi Biology Application Notes. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Link

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of Polyhalogenated Indazoles in Agrochemical Design

An Application Guide for the Strategic Use of 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole in Agrochemical Synthesis

In the landscape of modern agrochemical research, the development of novel active ingredients with high efficacy, selectivity, and favorable environmental profiles is paramount. Heterocyclic scaffolds are central to this endeavor, with the indazole nucleus being a particularly privileged structure due to its diverse biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] The strategic incorporation of halogen atoms into these scaffolds is a time-tested method for modulating a molecule's physicochemical properties. Halogenation can enhance metabolic stability, increase lipophilicity for better membrane penetration, and create specific steric and electronic interactions with target enzymes or receptors, ultimately amplifying biological activity.[3]

This guide focuses on 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole , a highly functionalized and synthetically versatile intermediate. Its unique polyhalogenated substitution pattern is not a random assortment of atoms but a deliberate design feature. The presence of multiple chlorine atoms and a fluorine atom provides a stable, electron-withdrawing framework, while the iodine atom at the C6 position serves as a highly reactive handle for sophisticated synthetic transformations. Specifically, the carbon-iodine bond is significantly more labile than the carbon-chlorine bonds, making it an ideal site for selective functionalization via transition-metal-catalyzed cross-coupling reactions.[4][5] This predictable reactivity allows for the precise and controlled introduction of additional molecular complexity, enabling the rapid generation of novel agrochemical candidates.

This document provides detailed protocols and scientific rationale for utilizing this advanced intermediate, focusing on its application in a representative Suzuki-Miyaura cross-coupling reaction to construct a novel herbicidal candidate.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

| Property | Value | Source |

| Chemical Name | 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole | Internal Data |

| CAS Number | 1000341-59-2 | |

| Molecular Formula | C₇HCl₃FIN₂ | Internal Data |

| Molecular Weight | 365.35 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Expected Property |

| Solubility | Soluble in DMF, DMSO, THF, 1,4-Dioxane. Sparingly soluble in toluene. Insoluble in water. | Expected Property |

| Stability | Stable under standard laboratory conditions. Light-sensitive. | Expected Property |

| Storage | Store at 2-8°C, protected from light and moisture. | Expected Property |

Core Application: Synthesis of a Novel Herbicidal Candidate via Suzuki-Miyaura Cross-Coupling

The selective functionalization of the C6 position is a prime application for this intermediate. The carbon-iodine bond is significantly weaker and more polarized than the C-Cl bonds, making it the preferred site for oxidative addition to a palladium(0) catalyst. This section details the synthesis of a hypothetical herbicidal candidate, 6-(4-methoxyphenyl)-3,5,7-trichloro-4-fluoro-2H-indazole , via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6][7]

Reaction Scheme

(A visual representation of the Suzuki-Miyaura coupling between 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole and 4-methoxyphenylboronic acid)

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating methodology with explanations for each critical step.

Materials and Reagents

-

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate (EtOAc), reagent grade

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere is Crucial):

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole (e.g., 1.00 g, 2.74 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.50 g, 3.29 mmol, 1.2 eq), and anhydrous potassium carbonate (1.14 g, 8.22 mmol, 3.0 eq).

-

Causality: Using a slight excess of the boronic acid ensures the complete consumption of the more complex and valuable iodo-indazole intermediate. Anhydrous K₂CO₃ is essential; water can hydrolyze the boronic acid and hinder the reaction.

-

Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (67 mg, 0.082 mmol, 0.03 eq).

-

Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form.[7]

-

-

Solvent Addition and Reaction:

-

Through the septum, add anhydrous 1,4-dioxane (30 mL) and degassed deionized water (10 mL) via syringe. The solvent mixture is chosen to dissolve both the organic substrates and the inorganic base.[6] Degassing the water (by sparging with nitrogen or sonication) removes dissolved oxygen, further protecting the catalyst.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of nitrogen.

-

Validation Check: The reaction is complete when the starting iodo-indazole spot/peak is no longer visible. This direct monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.

-

-

Work-up and Extraction:

-

Once the reaction is complete (typically 4-6 hours), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired product is organic-soluble and will move into the ethyl acetate layer.

-

Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude residue by flash column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-(4-methoxyphenyl)-3,5,7-trichloro-4-fluoro-2H-indazole as a solid.

-

Analytical Characterization Protocol